N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxepin and benzodioxine rings through cyclization reactions. Subsequent steps involve the introduction of the carboxamide group and the methylpropyl side chain. Common reagents used in these reactions include strong acids or bases, catalysts such as palladium or platinum, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.
Scientific Research Applications
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3,5-dimethyl-1H-pyrazol-4-amine
- N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-4-[(4-fluorophenyl)sulfamoyl]benzamide
Uniqueness
Compared to similar compounds, N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide stands out due to its unique combination of aromatic rings and ether linkages, which confer specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H25NO5 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C22H25NO5/c1-14(2)21(15-4-6-17-19(12-15)26-9-3-8-25-17)23-22(24)16-5-7-18-20(13-16)28-11-10-27-18/h4-7,12-14,21H,3,8-11H2,1-2H3,(H,23,24) |
InChI Key |
RJXPFWHHXRSHKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)OCCCO2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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